molecular formula C9H10N2S B1607019 N-Ethyl-1,3-benzothiazol-2-amine CAS No. 28291-69-2

N-Ethyl-1,3-benzothiazol-2-amine

Cat. No. B1607019
CAS RN: 28291-69-2
M. Wt: 178.26 g/mol
InChI Key: SPJIVJKZYGYWQH-UHFFFAOYSA-N
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Description

N-Ethyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C9H10N2S . It has a molecular weight of 178.26 and is typically found in a solid form .


Synthesis Analysis

The synthesis of N-Ethyl-1,3-benzothiazol-2-amine and similar compounds has been reported in several studies . For instance, one study reported the synthesis of molecules in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The InChI code for N-Ethyl-1,3-benzothiazol-2-amine is 1S/C9H10N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,10,11) . This indicates the presence of a benzothiazole ring with an ethylamine substituent.


Physical And Chemical Properties Analysis

N-Ethyl-1,3-benzothiazol-2-amine is a solid at room temperature . It has a melting point of 92-93°C . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 283.1±23.0 °C at 760 mmHg, and a flash point of 125.0±22.6 °C .

Scientific Research Applications

Heterocyclic Building Blocks

“N-Ethyl-1,3-benzothiazol-2-amine” is used as a heterocyclic building block in chemical synthesis . These building blocks are essential for constructing complex organic molecules, and they play a crucial role in the development of pharmaceuticals and other biologically active compounds.

Inhibition of Ubiquitin Ligase

Compounds similar to “N-Ethyl-1,3-benzothiazol-2-amine” have been associated with the inhibition of ubiquitin ligase . Ubiquitin ligases play a key role in protein degradation, and their inhibition can have significant implications in the treatment of diseases like cancer.

Selective Cytotoxicity Against Tumorigenic Cell Lines

“N-Ethyl-1,3-benzothiazol-2-amine” related compounds have shown selective cytotoxicity against tumorigenic cell lines . This means they can selectively kill cancer cells, which is a promising area of research in cancer therapy.

Prophylaxis and Treatment of Rotavirus Infections

Compounds similar to “N-Ethyl-1,3-benzothiazol-2-amine” have been associated with the prophylaxis and treatment of rotavirus infections . Rotaviruses are a leading cause of severe diarrhea among infants and young children, and these compounds could potentially lead to new treatments.

Adenosine A2A Receptor Modulators

“N-Ethyl-1,3-benzothiazol-2-amine” related compounds have been studied as adenosine A2A receptor modulators . These receptors are involved in various physiological processes, including inflammation and neurodegeneration, making them a target for therapeutic interventions.

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

Compounds similar to “N-Ethyl-1,3-benzothiazol-2-amine” have been associated with therapeutic agents for disorders associated with nuclear hormone receptors . These receptors are involved in a wide range of biological processes, and their modulation can have therapeutic benefits in various diseases.

Antioligomer Activity

“N-Ethyl-1,3-benzothiazol-2-amine” related compounds have shown antioligomer activity . This means they can prevent the formation of protein oligomers, which are implicated in several neurodegenerative diseases, including Alzheimer’s and Parkinson’s.

Antimicrobial Activity

“N-Ethyl-1,3-benzothiazol-2-amine” and its derivatives have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents, which are urgently needed due to the increasing prevalence of antibiotic-resistant bacteria.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for N-Ethyl-1,3-benzothiazol-2-amine are not mentioned in the retrieved sources, benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could focus on exploring the potential applications of N-Ethyl-1,3-benzothiazol-2-amine in various fields, including medicinal chemistry .

properties

IUPAC Name

N-ethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJIVJKZYGYWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182539
Record name N-Ethyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28291-69-2
Record name N-Ethyl-2-benzothiazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When operating as described in Example 53, using instead of N'-methyl-N-phenylthiourea an equimolar amount of N'-ethyl-N-phenylthiourea, 2-ethylamino-benzthiazole melting at 93° C. is obtained in a yield of 94.4% of the theory and with an equally good purity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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